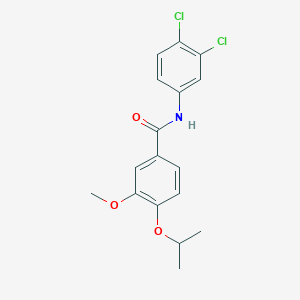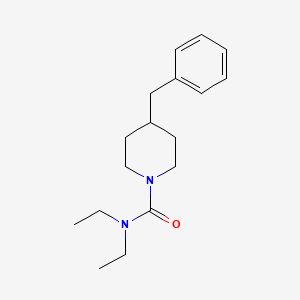![molecular formula C23H22N4O4S B4760180 N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B4760180.png)
N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
描述
Synthesis Analysis
The synthesis of related sulfonamide compounds involves the reaction of specific phenylsulfonamides with various aldehydes or halogenated compounds under controlled conditions. For instance, the synthesis of 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide was achieved through the reaction of 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol, showcasing the general approach for synthesizing structurally similar compounds (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
Molecular structure analysis of sulfonamide compounds often involves a variety of spectroscopic techniques such as IR, NMR (1H, 13C), and sometimes X-ray crystallography to confirm the synthesized compound's structure. The structural elucidation of these compounds provides insights into their potential biological activity and interaction with biological targets. For example, the structural and spectroscopic properties, including NBO, NLO, and NPA analysis of a sulfonamide compound, were thoroughly investigated, indicating the compound's optimized geometry and electronic properties (Ceylan et al., 2015).
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, including the Lossen and Beckmann rearrangements, which are influenced by their molecular structure and substituents. These reactions are crucial for the synthesis of diverse derivatives with potentially enhanced biological activities. The base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement with N-(arylsulfonyloxy)phthalimides exemplify the chemical versatility of these compounds (Fahmy et al., 1977).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for their formulation and application. These properties are often determined using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing insights into the compound's stability and behavior under different conditions.
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, such as reactivity, stability, and hydrogen bonding capability, are key factors in their biological activity. Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides highlighted the importance of intra- and intermolecular hydrogen bonds in solution, indicating the compounds' potential interaction mechanisms with biological targets (Romero & Angela Margarita, 2008).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
5-[4-(4-hydroxyanilino)phthalazin-1-yl]-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S/c1-15-6-7-16(14-21(15)32(30,31)24-12-13-28)22-19-4-2-3-5-20(19)23(27-26-22)25-17-8-10-18(29)11-9-17/h2-11,14,24,28-29H,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAJZGLUMSXWGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4760134.png)
![N-[1-(4-chlorophenyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4760135.png)

![4-[(5-chloro-2-thienyl)methyl]-N-(2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4760158.png)
![tert-butyl 4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4760166.png)
![1-(3-bromobenzyl)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4760170.png)
![5-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4760178.png)
![1,1',1'',1'''-[1,4-butanediylbis(2,5-dimethyl-1H-pyrrole-1,3,4-triyl)]tetraethanone](/img/structure/B4760179.png)
![methyl {3-(4-ethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4760188.png)
![2-[methyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4760192.png)
![3-benzyl-5-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4760208.png)